L-Argininic Acid-13C6

Mass Spectrometry Quantitative Proteomics Metabolomics

L-Argininic Acid-13C6 is the definitive stable isotope-labeled internal standard for accurate LC-MS/MS quantification of L-Argininic Acid, a neurotoxic uremic toxin elevated in hyperargininemia. With all six carbon atoms replaced by 13C, it provides a +6 Da mass shift ensuring complete chromatographic co-elution with the target analyte while avoiding mass interference. Unlike unlabeled or mismatched labeled standards, it corrects for matrix effects and sample preparation variability, enabling reproducible, regulatory-compliant biomarker analysis. Choose L-Argininic Acid-13C6 for unmatched assay specificity and data integrity in metabolic research. Inquire now for pricing and availability.

Molecular Formula ¹³C₆H₁₃N₃O₃
Molecular Weight 181.14
Cat. No. B1158940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Argininic Acid-13C6
Synonyms(S)-5-[(Aminoiminomethyl)amino]-2-hydroxypentanoic Acid-13C6;  L-5-guanidino-2-hydroxy Valeric Acid-13C6;  Argininic Acid-13C6
Molecular Formula¹³C₆H₁₃N₃O₃
Molecular Weight181.14
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Argininic Acid-13C6: A High-Precision 13C6-Labeled Guanidino Compound Standard for Quantitative Analysis


L-Argininic Acid-13C6 is a stable isotope-labeled analog of the non-proteinogenic amino acid L-Argininic Acid, in which all six carbon atoms of the base molecule are substituted with the carbon-13 (13C) isotope . This uniform labeling results in a characteristic mass shift of +6 Da compared to its unlabeled counterpart, making it an ideal internal standard for mass spectrometry-based quantification. L-Argininic Acid itself is a guanidino compound and a known uremic toxin that accumulates in pathological conditions like hyperargininemia, where it is linked to neurological damage [1]. The labeled version serves as a critical tool for accurately measuring the unlabeled metabolite in complex biological matrices, enabling precise research into its metabolic role and clinical implications.

Why L-Argininic Acid-13C6 Cannot Be Substituted with L-Arginine-13C6 or Unlabeled Analogs


Substituting L-Argininic Acid-13C6 with other isotopically labeled compounds or unlabeled analogs introduces significant analytical error and scientific invalidity. Using an unlabeled internal standard like unlabeled L-Argininic Acid fails because it co-elutes with the target analyte and cannot be distinguished by the mass spectrometer, making accurate quantification impossible. Substituting with a structurally similar but distinct labeled compound, such as L-Arginine-13C6, is equally problematic. These two molecules have different physicochemical properties, leading to distinct ionization efficiencies, fragmentation patterns, and retention times during LC-MS/MS analysis [1]. Therefore, L-Arginine-13C6 cannot accurately compensate for sample preparation variability and matrix effects when the target analyte is L-Argininic Acid. The use of a non-identical internal standard violates a fundamental principle of quantitative MS, compromising data integrity and the ability to cross-validate results across different studies and laboratories.

Quantitative Evidence for Selecting L-Argininic Acid-13C6 Over Its Closest Analogs


Mass Spectrometry Differentiation: A +6 Da Shift for Unambiguous Analyte Discrimination

L-Argininic Acid-13C6 provides a definitive +6 Dalton mass shift compared to the unlabeled L-Argininic Acid (monoisotopic mass 175.0957 Da) [1]. This shift is a direct result of the complete substitution of all six carbon atoms (12C) with the carbon-13 isotope (13C) . This mass difference is sufficient to completely separate the isotopic peaks of the internal standard from those of the endogenous analyte in a mass spectrometer, enabling interference-free quantification even in complex biological samples.

Mass Spectrometry Quantitative Proteomics Metabolomics

Isotopic Purity Benchmark: 99 Atom % 13C Ensures High-Fidelity Quantification

High isotopic purity is paramount for an effective internal standard. The standard specification for L-Argininic Acid-13C6 requires an isotopic purity of 99 atom % 13C, meaning that 99% of all carbon atoms in the molecule are the 13C isotope . This high enrichment minimizes the presence of the M+5 or lower isotopologue species, which would otherwise create overlapping signals with the unlabeled analyte and introduce systematic quantification errors. While some vendors may list a lower chemical purity (e.g., >95%), the high isotopic purity ensures that the +6 Da signal used for quantification is highly specific and robust.

Analytical Chemistry Quality Control Method Validation

Functional Differentiation: Distinct Metabolic Origin from the Primary Amine L-Arginine

L-Argininic Acid is not simply a labeled form of L-Arginine; it is a distinct metabolite with its own biological role and origin. It is an alpha-hydroxy acid and a guanidino compound, whereas L-Arginine is an alpha-amino acid. L-Argininic Acid is produced as an alternative metabolite when the urea cycle enzyme arginase is deficient, leading to its accumulation in hyperargininemia [1]. In this condition, it functions as a uremic toxin that is toxic to the nervous system, contributing to neurological disorders [2]. This is in stark contrast to L-Arginine, a substrate for nitric oxide synthase (NOS) and a key precursor for nitric oxide (NO), polyamines, and creatine [3].

Metabolic Pathway Analysis Toxicology Clinical Biomarker

Structured Procurement: Guaranteed +6 Da Shift vs. L-Arginine-13C6,15N4's +10 Da

In multiplexed quantitative proteomics workflows like SILAC, the choice of isotopic label determines the experimental design. L-Argininic Acid-13C6 provides a +6 Da mass shift. In contrast, L-Arginine-13C6,15N4 provides a larger +10 Da shift [1]. While both are useful, the +6 Da shift is the standard for most dual-label (light vs. heavy) experiments and some triple-label experiments. The +10 Da version is typically used for higher-plex experiments (e.g., three or more conditions) to provide greater separation between labeled peptide peaks. Procuring L-Argininic Acid-13C6 ensures the user acquires the specific tool for the intended level of multiplexing, avoiding the unnecessary cost and complexity of a higher-mass shift standard when not required.

SILAC Proteomics Multiplexing

Primary Research Applications for L-Argininic Acid-13C6


Accurate Quantification of Uremic Toxins in Clinical Samples

L-Argininic Acid-13C6 is the definitive internal standard for the precise LC-MS/MS quantification of L-Argininic Acid in human plasma, serum, or urine. This is critical for research into hyperargininemia, a urea cycle disorder, and other conditions where this neurotoxic guanidino compound accumulates. The +6 Da mass shift and high isotopic purity ensure the assay can accurately measure L-Argininic Acid levels without interference from the standard itself, which is essential for establishing reliable correlations between analyte concentration and disease severity or progression [1].

Investigating Alternative Arginine Metabolic Pathways

Researchers studying the metabolic fate of arginine under pathological conditions, such as arginase deficiency, can use L-Argininic Acid-13C6 to trace and quantify the production of the L-Argininic Acid metabolite. Unlike using a labeled L-Arginine standard, this compound allows for the specific monitoring of this alternative pathway without interference from the primary NOS or arginase pathways. This specificity is necessary for dissecting complex metabolic networks and understanding how metabolic flux is rerouted in disease states [2].

Validating Analytical Methods for Guanidino Compound Panels

In the development and validation of analytical methods for panels of guanidino compounds (which include L-Argininic Acid, Guanidinoacetic Acid, and others), L-Argininic Acid-13C6 serves as a crucial component for ensuring method accuracy and reproducibility. Its use as a stable isotope-labeled internal standard allows for the correction of matrix effects and variations in sample preparation, ensuring that the method meets stringent regulatory guidelines for biomarker analysis and clinical research [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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